![molecular formula C28H28FN3O3 B2834204 4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one CAS No. 1018125-09-1](/img/structure/B2834204.png)

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

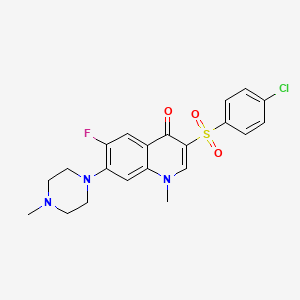

This compound is a complex organic molecule with a molecular formula of C28H28FN3O3 . It contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzimidazole ring provides a heterocyclic core, while the pyrrolidinone ring and fluorophenyl group add additional complexity .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Substituted Compounds

Research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, for instance, has demonstrated their high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These findings suggest potential applications in imaging and studying neurodegenerative disorders through positron emission tomography (PET) (C. Fookes et al., 2008).

New Organoboron-Nitrogen Heterocycles

The reaction of bis(dimethylamino)phenylborane with heterocyclic compounds has yielded heterocyclic organoboron-nitrogen derivatives. This research area explores the synthesis and potential applications of these compounds in various fields, including medicinal chemistry and materials science (J. Bielawski & K. Niedenzu, 1980).

Photochromic Properties of Benzimidazol[1,2a]pyrrolidin-2-ones

Studies on novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have highlighted their potential for developing thermally stable highly colored photochromes. Such compounds can be synthesized through specific condensation reactions and have applications in creating materials with tunable photochromic properties (Mahmut Kose & Ersin Orhan, 2006).

Novel Polyimides from Pyridine-Bridged Aromatic Dianhydride

Research into novel polyimides derived from pyridine-bridged aromatic dianhydride has led to the synthesis of materials with excellent thermal stability and mechanical properties. These findings are significant for the development of new materials with potential applications in electronics, aerospace, and other high-performance areas (Xiaolong Wang et al., 2006).

Catalyzed Synthesis of Heterocyclic Compounds

The efficient synthesis of benzoxazoles, benzothiazoles, benzimidazoles, and related compounds through catalytic processes under solvent-free conditions has been explored. This research highlights the potential for developing environmentally friendly synthesis methods for producing heterocyclic compounds with applications in pharmaceuticals and agrochemicals (Iraj Mohammadpoor-Baltork et al., 2007).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential applications. Given the wide range of biological activities associated with benzimidazole derivatives , this compound could be a promising candidate for further study in various fields, including medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

Similar compounds with benzimidazole moieties have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .

Mode of Action

It’s worth noting that compounds with similar structures have been used as n-type dopants in organic semiconductors . As an n-type dopant, it donates electrons to the semiconductor, enhancing its conductivity .

Biochemical Pathways

Based on its potential role as an n-type dopant, it may influence electron transport pathways in semiconductors .

Pharmacokinetics

Similar compounds have been described as efficient over a large range of polymers and small molecule derivatives, soluble in established processing solvents, and generally considered to be air stable .

Result of Action

As an n-type dopant, it can enhance the conductivity of organic semiconductors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability and solubility in various solvents can affect its efficacy as an n-type dopant .

Propriétés

IUPAC Name |

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-18-10-11-24(12-19(18)2)35-17-23(33)16-32-26-9-4-3-8-25(26)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKMEKUBNQEADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2834124.png)

![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)

![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2834129.png)

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methyl methanesulfonate](/img/structure/B2834139.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)